molecular formula C11H10INO3 B8308879 2,2-dimethyl-6-iodo-7-nitro-2H-benzo[b]pyran

2,2-dimethyl-6-iodo-7-nitro-2H-benzo[b]pyran

Cat. No. B8308879
M. Wt: 331.11 g/mol
InChI Key: GGRAWIABBHTEMV-UHFFFAOYSA-N
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Patent
US04353906

Procedure details

To a cooled solution of 6-amino-2,2-dimethyl-7-nitro-2H-benzo[b]pyran (20.0 g)* in glacial acetic acid (800 ml) was added concentrated sulphuric acid (400 ml) and the solution stirred at 8° C. Nitrosyl sulphuric acid (prepared by dissolving sodium nitrite (6.62 g) in cold concentrated sulphuric acid (200 ml) the mixture being warmed to dissolved the solid then re-cooled to approximately 4° C.) was added keeping the temperature of the reaction mixture below 12° C. The dark, viscous mixture was stirred at approximately 7° C. for a further hour then poured into a cold (approximately 5° C.) solution of potassium iodide (15.27 g) in water (200 ml). Toluene (800 ml) was added to dissolve the resulting precipitate and the mixture stirred in an ice bath for 20 minutes, then at room temperature for 18 hours. The reaction mixture was diluted with water (500 ml), the organic phase was separated, washed with water, dried and evaporated in vacuo to afford the required 2,2-dimethyl-6-iodo-7-nitro-2H-benzo[b]pyran (11.84 g, 39%) as a red gum.
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.62 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
15.27 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:5]2[O:6][C:7]([CH3:11])([CH3:10])[CH:8]=[CH:9][C:4]=2[CH:3]=1.N(OS(=O)(=O)O)=O.N([O-])=O.[Na+].[I-:28].[K+]>C(O)(=O)C.S(=O)(=O)(O)O.O.C1(C)C=CC=CC=1>[CH3:10][C:7]1([CH3:11])[O:6][C:5]2[CH:12]=[C:13]([N+:14]([O-:16])=[O:15])[C:2]([I:28])=[CH:3][C:4]=2[CH:9]=[CH:8]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC2=C(OC(C=C2)(C)C)C=C1[N+](=O)[O-]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OS(O)(=O)=O
Step Four
Name
Quantity
6.62 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
15.27 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 8° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
being warmed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolved the solid
TEMPERATURE
Type
TEMPERATURE
Details
then re-cooled to approximately 4° C.)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 12° C
STIRRING
Type
STIRRING
Details
The dark, viscous mixture was stirred at approximately 7° C. for a further hour
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the resulting precipitate
STIRRING
Type
STIRRING
Details
the mixture stirred in an ice bath for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1(C=CC2=C(O1)C=C(C(=C2)I)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 11.84 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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